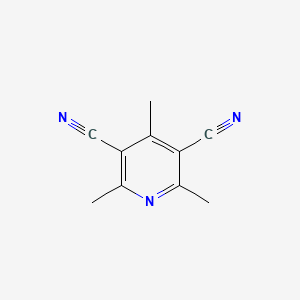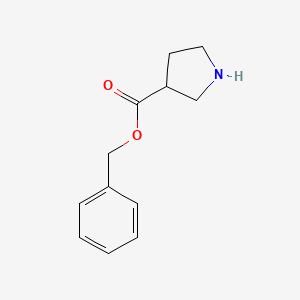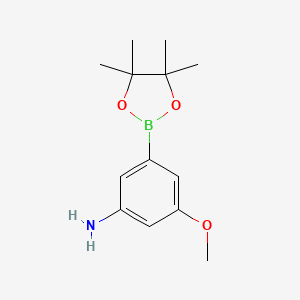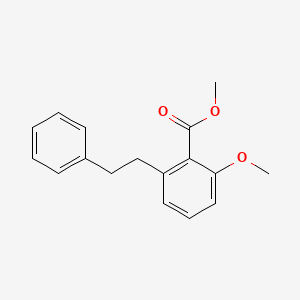
2,4,6-Trimethylpyridine-3,5-dicarbonitrile
Overview
Description
2,4,6-Trimethylpyridine-3,5-dicarbonitrile is a chemical compound with the CAS Number: 1539-48-6 . It has a molecular weight of 171.2 and its IUPAC name is 2,4,6-trimethyl-3,5-pyridinedicarbonitrile . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9N3/c1-6-9(4-11)7(2)13-8(3)10(6)5-12/h1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a melting point of 111 °C and a predicted boiling point of 309.8±37.0 °C . It has a predicted density of 1.13±0.1 g/cm3 and a predicted pKa of 0.43±0.28 .Scientific Research Applications
Electrosynthesis
2,4,6-Trimethylpyridine-3,5-dicarbonitrile has been synthesized through electrosynthesis, indicating its potential in chemical manufacturing. It is a primary product obtained from the electrolysis of acetonitrile, highlighting its importance in electrochemical reactions (Otero et al., 2005).
Prion Disease Research
This compound has been studied in the context of prion diseases. Derivatives of this compound, specifically 2-aminopyridine-3,5-dicarbonitrile-based compounds, have been identified as inhibitors of prion replication in cultured cells. This indicates its potential application in therapeutic research for prion diseases (May et al., 2007).
Pharmaceutical Applications
The compound has been utilized in the synthesis of various biologically active compounds. Its derivatives are of significant interest due to their wide range of pharmaceutical, biological, and medicinal applications. They serve as a ‘privileged scaffold’ for potential therapeutic applications (Grigor’ev et al., 2015).
Antibacterial Properties
Studies have shown the potential of this compound derivatives as antimicrobial drugs. These compounds have shown biological activity against Gram-stained bacteria, indicating their potential as substitutes for known antibiotics (Koszelewski et al., 2021).
Corrosion Inhibition
This compound has also found application in corrosion inhibition. Derivatives of this compound have been investigated for their inhibitory effect on the corrosion of mild steel in acidic environments. These studies suggest its potential in industrial applications to protect metals from corrosion (Ansari et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2,4,6-trimethylpyridine-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-6-9(4-11)7(2)13-8(3)10(6)5-12/h1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGNULZKYYIOBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1C#N)C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B3105502.png)
![Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B3105521.png)

![1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine](/img/structure/B3105540.png)

![6-Methyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B3105556.png)




![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-propanoic acid](/img/structure/B3105596.png)